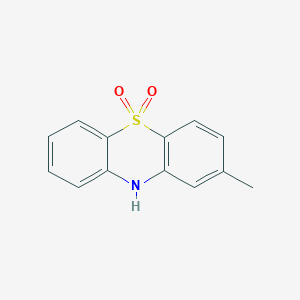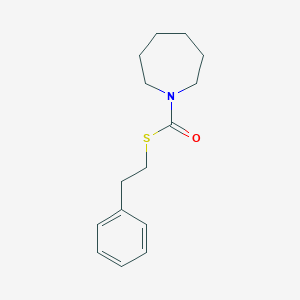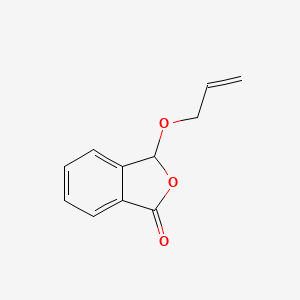![molecular formula C11H18BrNO B14590131 4-[3-(Dimethylamino)propyl]phenol;hydrobromide CAS No. 61186-09-2](/img/structure/B14590131.png)
4-[3-(Dimethylamino)propyl]phenol;hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-(Dimethylamino)propyl]phenol;hydrobromide is a chemical compound that consists of a phenol group substituted with a 3-(dimethylamino)propyl group, and it is combined with hydrobromide. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(Dimethylamino)propyl]phenol;hydrobromide typically involves the reaction of 4-hydroxybenzaldehyde with 3-(dimethylamino)propylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The resulting compound is then treated with hydrobromic acid to form the hydrobromide salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction pathways. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and pH. The final product is purified through crystallization or other separation techniques to ensure its suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
4-[3-(Dimethylamino)propyl]phenol;hydrobromide undergoes several types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens or nitrating agents.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Halogenated or nitrated phenols.
Scientific Research Applications
4-[3-(Dimethylamino)propyl]phenol;hydrobromide has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including its role as an antidote for certain types of poisoning.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 4-[3-(Dimethylamino)propyl]phenol;hydrobromide involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor, affecting various biochemical pathways. The compound’s phenol group allows it to form hydrogen bonds and interact with active sites of enzymes, while the dimethylamino group can participate in electrostatic interactions.
Comparison with Similar Compounds
Similar Compounds
4-Dimethylaminophenol: Similar structure but lacks the propyl group.
3-(Dimethylamino)phenol: Similar structure but with the amino group in a different position.
4-(Dimethylamino)benzaldehyde: Contains an aldehyde group instead of a phenol group.
Uniqueness
4-[3-(Dimethylamino)propyl]phenol;hydrobromide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the dimethylamino and phenol groups allows for versatile reactivity and interaction with various molecular targets, making it valuable in diverse applications.
Properties
CAS No. |
61186-09-2 |
|---|---|
Molecular Formula |
C11H18BrNO |
Molecular Weight |
260.17 g/mol |
IUPAC Name |
4-[3-(dimethylamino)propyl]phenol;hydrobromide |
InChI |
InChI=1S/C11H17NO.BrH/c1-12(2)9-3-4-10-5-7-11(13)8-6-10;/h5-8,13H,3-4,9H2,1-2H3;1H |
InChI Key |
HBOZDAIYUCTCII-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCC1=CC=C(C=C1)O.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Ethyl(dihexyl)[2-(triethoxysilyl)ethyl]silane](/img/structure/B14590081.png)
![2-Azaspiro[4.5]decane-1,3-dione, 2-(4-morpholinylmethyl)-](/img/structure/B14590092.png)
![2-Phenyl[1,2]oxazolo[2,3-a]pyridin-8-ium bromide](/img/structure/B14590098.png)

![(3R,4R)-3-[1-(Trimethylsilyl)ethenyl]-4-[(trimethylsilyl)oxy]cyclohexan-1-one](/img/structure/B14590112.png)
![5-Chloro-N-decylpyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B14590113.png)


![2-Chloro-1-[dichloro(methyl)-lambda~4~-selanyl]-2-methylpropane](/img/structure/B14590136.png)
